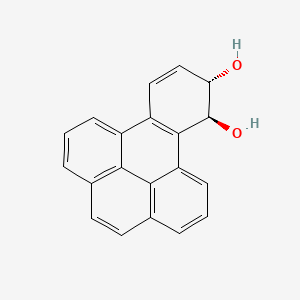
Benzo(e)pyrene-9,10-diol, 9,10-dihydro-, trans-(+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(e)pyrene-9,10-diol, 9,10-dihydro-, trans-(±)- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a dihydrodiol form of benzo(e)pyrene, which is known for its presence in various environmental pollutants, including tobacco smoke and grilled foods. This compound is of significant interest due to its potential mutagenic and carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(e)pyrene-9,10-diol, 9,10-dihydro-, trans-(±)- typically involves the catalytic hydrogenation of benzo(e)pyrene. This process can be carried out using palladium or platinum catalysts under controlled conditions of temperature and pressure. The reaction is followed by dihydroxylation using osmium tetroxide or similar reagents to introduce the diol functionality .
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications in research rather than large-scale manufacturing. similar methods involving catalytic hydrogenation and dihydroxylation can be scaled up with appropriate modifications to reaction conditions and equipment .
Chemical Reactions Analysis
Types of Reactions
Benzo(e)pyrene-9,10-diol, 9,10-dihydro-, trans-(±)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its aromaticity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxygenated derivatives, hydrogenated compounds, and substituted benzo(e)pyrene derivatives .
Scientific Research Applications
Benzo(e)pyrene-9,10-diol, 9,10-dihydro-, trans-(±)- is used extensively in scientific research due to its mutagenic and carcinogenic properties. It serves as a model compound for studying the metabolic pathways of PAHs in biological systems. Researchers use this compound to investigate the mechanisms of DNA damage and repair, as well as the development of cancer. Additionally, it is used in environmental studies to understand the impact of PAHs on ecosystems .
Mechanism of Action
The compound exerts its effects primarily through the formation of reactive metabolites that can bind to DNA, leading to mutations. The metabolic activation involves cytochrome P450 enzymes, which convert the compound into diol epoxides. These reactive intermediates can form adducts with DNA, disrupting normal cellular processes and potentially leading to carcinogenesis .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene-7,8-diol, 9,10-dihydro-: Another dihydrodiol derivative of benzo(a)pyrene with similar mutagenic properties.
Benzo(a)pyrene-4,5-epoxide: An epoxide derivative known for its high mutagenicity.
6-Methylbenzo(a)pyrene: A methylated derivative with distinct metabolic pathways.
Uniqueness
Benzo(e)pyrene-9,10-diol, 9,10-dihydro-, trans-(±)- is unique due to its specific dihydrodiol structure, which influences its reactivity and metabolic pathways. Its trans configuration also affects its interaction with biological molecules, making it a valuable compound for studying the detailed mechanisms of PAH-induced mutagenesis and carcinogenesis.
Properties
CAS No. |
74634-55-2 |
|---|---|
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
(9S,10S)-9,10-dihydrobenzo[e]pyrene-9,10-diol |
InChI |
InChI=1S/C20H14O2/c21-16-10-9-14-13-5-1-3-11-7-8-12-4-2-6-15(18(12)17(11)13)19(14)20(16)22/h1-10,16,20-22H/t16-,20+/m0/s1 |
InChI Key |
XECJFZBDCQJWTA-OXJNMPFZSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)C4=C([C@@H]([C@H](C=C4)O)O)C5=CC=CC(=C53)C=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C(C(C=C4)O)O)C5=CC=CC(=C53)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















